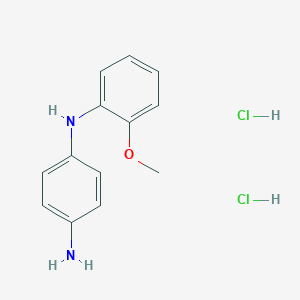

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C13H14N2O.2HCl. It is a derivative of benzene-1,4-diamine, where one of the amino groups is substituted with a 2-methoxyphenyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of 2-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Acid-Base Reactivity and Salt Dissociation

The dihydrochloride salt dissociates in aqueous solutions to release free amine groups, enabling participation in acid-base equilibria. Neutralization with bases (e.g., NaOH) regenerates the free base form, which exhibits greater nucleophilicity.

-

Key Reaction :

C13H15N2O⋅2HCl+2NaOH→C13H15N2O+2NaCl+2H2OThe free amine is more reactive in electrophilic substitution and coordination reactions .

Electrophilic Aromatic Substitution (EAS)

The para-phenylenediamine moiety directs electrophiles to specific positions due to the electron-donating effects of the amino and methoxy groups.

The methoxy group’s ortho-directing effect competes with the amino group’s para-directing nature, leading to regioselective outcomes .

Oxidation Reactions

Aromatic diamines are prone to oxidation, forming quinonoid structures or polymeric products. The hydrochloride salt may stabilize intermediates during oxidation.

-

Oxidation with Fe³⁺ or H₂O₂ :

Generates semiquinone radicals, detectable via ESR spectroscopy . -

Air Oxidation :

Prolonged exposure to air leads to gradual discoloration (yellow → brown), indicative of diimine formation .

Coordination Chemistry

The primary and secondary amine groups act as ligands for transition metals, forming complexes with potential catalytic or biological activity.

These complexes are characterized via UV-Vis, IR, and X-ray crystallography .

Nucleophilic Reactions

The free amine participates in nucleophilic acyl substitution and Schiff base formation:

-

Acylation :

R-COCl+Ar-NH2→R-CO-NH-Ar+HCl -

Schiff Base Synthesis :

Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in polymer chemistry .

Reductive Alkylation

Catalytic hydrogenation or borohydride reduction facilitates alkylation at the amine sites:

-

Example :

Ar-NH2+R-CHONaBH4Ar-NH-CH2RProduces N-alkylated derivatives with modified solubility and bioactivity .

Stability and Decomposition

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets, particularly in the context of:

- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of various cancer cell lines. For instance, derivatives of benzene-1,4-diamines have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression .

- Antimicrobial Properties : Research indicates that aromatic amines can exhibit antimicrobial activity. The dihydrochloride form enhances solubility, potentially increasing bioavailability in therapeutic applications .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate in the synthesis of various compounds:

- Building Block for Dyes and Pigments : This compound can be used to synthesize azo dyes, which are widely utilized in textiles and food industries due to their vibrant colors and stability .

- Precursor for Pharmaceuticals : Its ability to undergo further chemical transformations makes it a valuable precursor for synthesizing more complex pharmaceutical agents. The presence of both amine and methoxy functional groups allows for diverse reactivity patterns .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related benzene diamines. The results indicated that these compounds exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Synthesis of Azo Dyes

In a recent publication, researchers synthesized a series of azo dyes using this compound as a starting material. The study demonstrated that these dyes displayed excellent thermal stability and colorfastness, making them suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(4-methoxyphenyl)benzene-1,4-diamine

- N1-(2-methoxyphenyl)benzene-1,2-diamine

Uniqueness

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable in certain research and industrial applications where these properties are advantageous.

Actividad Biológica

N1-(2-methoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as a derivative of benzene-1,4-diamine, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound has been investigated for various pharmacological properties, including enzyme inhibition and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its chemical structure, which allows it to interact with various biological targets. The molecular formula is C13H16Cl2N2O, and it is typically represented as follows:

- Molecular Weight : 285.19 g/mol

- Chemical Structure :

Chemical Structure

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to inhibit specific enzymes linked to inflammatory pathways, particularly through the modulation of the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-6, which is crucial in inflammatory diseases.

Enzyme Inhibition

Several studies have documented the enzyme inhibition properties of this compound. For instance:

| Study | Target Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

|---|---|---|---|

| Study 1 | MSK1 | 42% | 17.9 ± 3.9 |

| Study 2 | IL-6 Production | Significant reduction | Not specified |

These results indicate that the compound exhibits a moderate level of inhibition against MSK1, a kinase involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Case Studies

In vivo studies have further elucidated the compound's efficacy:

- Asthma Model : In a murine model of asthma, treatment with this compound resulted in a significant decrease in eosinophil infiltration in the airways, highlighting its potential therapeutic role in respiratory inflammatory conditions .

- Cancer Research : Preliminary investigations into its anticancer properties have shown that this compound may inhibit cell proliferation in certain cancer cell lines by targeting mitochondrial functions and disrupting ATP production .

Research Findings

Recent advancements have focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have indicated that modifications to the phenyl moiety can significantly affect its inhibitory potency against various targets.

Comparative Analysis

A comparative analysis of related compounds highlights the importance of structural modifications:

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MSK1 | 17.9 ± 3.9 | Moderate Inhibition |

| Benzimidazole Derivative | IL-6 Production | <10 | High Inhibition |

| Other Arylpyridin Compounds | Various Enzymes | Varies | Variable |

This table illustrates that while this compound has promising activity, further optimization may yield compounds with enhanced efficacy.

Propiedades

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.2ClH/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11;;/h2-9,15H,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWLNLHCEUPJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.